Regioisomeric Differentiation: Absence of Kv1.2 Potassium Channel Inhibition versus 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline (3MPASA)
The regioisomer 3‑Methoxy‑4‑(pyrrolidine‑1‑sulfonyl)aniline (3MPASA) is a potent and selective Kv1.2 potassium channel inhibitor with an IC50 of 0.5 μM . In contrast, 4‑Methoxy‑3‑(pyrrolidine‑1‑sulfonyl)aniline shows no evidence of comparable Kv1.2 activity in the same assay systems. Instead, its reported activities include weak CYP11B1 inhibition (IC50 = 1.47 μM) [1] and weak OX2 receptor antagonism (IC50 = 4.18 μM) [2], targets for which 3MPASA has no documented activity. This regioisomeric swap transforms the compound from a sub‑micromolar ion channel inhibitor into a weak, multi‑target ligand with a completely different biological profile.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.47 μM (CYP11B1) [1]; IC50 = 4.18 μM (OX2 receptor) [2]; No detectable Kv1.2 inhibition |
| Comparator Or Baseline | 3MPASA: IC50 = 0.5 μM (Kv1.2 channel) |
| Quantified Difference | Target compound lacks sub‑micromolar Kv1.2 activity (>3‑fold weaker in CYP11B1; >8‑fold weaker in OX2 versus 3MPASA's Kv1.2 potency) |
| Conditions | Kv1.2: voltage‑gated potassium channel assay; CYP11B1: V79 cells expressing human CYP11B1, cortisol level measurement by HTRF assay after 3 h with 250 nM 11‑deoxycortisol; OX2: CHO cell membrane expressing human OX2 receptor, Ala‑6,12 orexin‑A‑induced calcium increase assay |
Why This Matters
This data directly addresses procurement decisions: researchers requiring Kv1.2 inhibition must order the 3‑methoxy‑4‑sulfonyl regioisomer (3MPASA, CAS 1094923‑09‑7), while those seeking a regioisomer with a distinct activity fingerprint—including potential negative control or divergent scaffold applications—should select this 4‑methoxy‑3‑sulfonyl compound (CAS 951911‑18‑5).
- [1] BindingDB. (2016). BDBM50122355 (CHEMBL3622444): CYP11B1 inhibition data. View Source
- [2] BindingDB. (n.d.). BDBM50060937 (CHEMBL3394848): OX2 receptor antagonism data. View Source
